Dehydro Felodipine Hydrochloride Dehydro Felodipine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207356
InChI:
SMILES:
Molecular Formula: C₁₈H₁₈Cl₃NO₄
Molecular Weight: 418.7

Dehydro Felodipine Hydrochloride

CAS No.:

Cat. No.: VC0207356

Molecular Formula: C₁₈H₁₈Cl₃NO₄

Molecular Weight: 418.7

* For research use only. Not for human or veterinary use.

Dehydro Felodipine Hydrochloride -

Specification

Molecular Formula C₁₈H₁₈Cl₃NO₄
Molecular Weight 418.7

Introduction

PropertyDescription
AppearanceOff White Solid
CAS Number96382-71-7
IUPAC Name3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Molecular FormulaC₁₈H₁₇Cl₂NO₄
Molecular Weight382.24 g/mol
SolubilitySoluble in Methanol
Recommended Storage2-8°C
Alternative Names3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester; H 152/37

The hydrochloride salt form of this compound offers enhanced solubility profiles compared to the base form, making it potentially more suitable for pharmaceutical formulations requiring improved dissolution characteristics .

Relationship to Felodipine

Dehydro Felodipine Hydrochloride is the primary metabolite of Felodipine, which is chemically described as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine-dicarboxylate. The structural difference primarily involves the dehydrogenation of the 1,4-dihydropyridine ring of Felodipine to form a fully aromatic pyridine ring in Dehydro Felodipine .

Felodipine, the parent compound, belongs to the dihydropyridine class of calcium channel blockers and is clinically classified as a vasoselective calcium antagonist. It undergoes extensive metabolism in the gut and liver, with complete excretion as metabolites, including Dehydro Felodipine .

Pharmacological Properties

Mechanism of Action

Dehydro Felodipine Hydrochloride, like its parent compound, functions primarily as a calcium channel blocker. Its mechanism involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and consequently reduces blood pressure, making compounds in this class effective in treating hypertension and certain cardiovascular conditions .

Research suggests that while Dehydro Felodipine maintains the calcium channel blocking properties of Felodipine, it may exhibit different potency levels, generally lower than the parent compound but still retaining significant cardiovascular effects .

Comparison with Related Compounds

The metabolite Dehydro Felodipine likely shares some of these characteristics while exhibiting its own unique pharmacological profile. The comparison of therapeutic indices, side effect profiles, and specific therapeutic applications between Dehydro Felodipine and other calcium channel blockers represents an important area for further research and clinical evaluation.

Synthesis and Manufacturing Methods

Chemical Synthesis Pathways

While the search results don't specifically detail the synthesis of Dehydro Felodipine Hydrochloride, understanding the production methods for Felodipine provides valuable insights into potential synthetic routes for its metabolite. Felodipine synthesis typically follows a multi-step process:

  • Preparation of 2,3-dichlorobenzylideneacetylacetic acid-methylester (dichlorobenzylidene) through the reaction of 2,3-dichlorobenzaldehyde with methyl acetoacetate

  • Reaction of dichlorobenzylidene with ethyl 3-aminocrotonate to form the dihydropyridine ring structure

  • Purification through crystallization and filtration procedures

The synthesis of Dehydro Felodipine would likely involve an additional oxidation step to convert the dihydropyridine ring to a pyridine ring, followed by salt formation with hydrochloride to produce the final compound .

Industrial Production Processes

Industrial production of Felodipine, as described in patent literature, employs specific solvents and catalysts to optimize yield and purity. The process involves:

  • Reaction of dichlorobenzylidene with ethyl 3-aminocrotonate (0.5-0.9 g/g dichlorobenzylidene) in the presence of pyridine (0.03-0.2 ml/g dichlorobenzylidene)

  • Use of alcohol solvents (preferably ethanol at 2.5-4.8 ml/g dichlorobenzylidene)

  • Subsequent purification steps including solvent evaporation, addition of ethyl acetate or methylene chloride, aqueous extractions, and crystallization

These production methods have been refined to improve efficiency, environmental impact, and product quality. Modifications to these processes could potentially be applied to the industrial-scale production of Dehydro Felodipine Hydrochloride, with appropriate adjustments to account for the structural differences and desired salt formation.

Pharmacokinetics and Metabolism

Absorption and Distribution

The pharmacokinetic profile of Dehydro Felodipine Hydrochloride is intrinsically linked to that of Felodipine. As a metabolite, its presence in the body is directly dependent on the absorption and metabolism of the parent compound. Felodipine demonstrates limited oral bioavailability (approximately 15%) due to poor water solubility and extensive first-pass metabolism .

Metabolic Pathways

The specific enzymes involved in this metabolic pathway, primarily cytochrome P450 isoforms, play a crucial role in determining individual variability in drug response and potential drug-drug interactions. Understanding these metabolic processes is essential for optimizing dosing regimens and predicting treatment outcomes.

Elimination and Half-Life

The elimination of Dehydro Felodipine follows the general pattern established for Felodipine metabolites. According to available research, Felodipine is completely excreted as metabolites, indicating that Dehydro Felodipine and other biotransformation products constitute the primary elimination forms of the parent drug .

Research Findings and Clinical Applications

Recent Studies on Solubility Enhancement

Recent research has focused on improving the solubility and bioavailability of compounds like Felodipine, which could have implications for its metabolites including Dehydro Felodipine. One promising approach involves hydrotropy, which enhances the solubility of poorly soluble compounds in aqueous solutions.

A study investigated the effect of mixed hydrotropic agents on Felodipine solubility, finding that combinations of sodium benzoate and nicotinamide significantly increased solubility compared to aqueous solubility of the pure drug. This approach resulted in approximately six-fold enhancement in solubility, with potential implications for improved bioavailability .

The research employed various analytical techniques to characterize the prepared formulations:

  • Fourier Transform Infrared Spectroscopy (FTIR) confirmed no interaction between the drug and hydrotropic agents

  • X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) demonstrated reduced crystallinity

  • Dissolution studies revealed enhanced release profiles

These findings suggest that similar approaches could potentially be applied to enhance the solubility and pharmacokinetic properties of Dehydro Felodipine Hydrochloride for potential therapeutic applications.

Formulation Strategies

Various formulation strategies have been explored to overcome the bioavailability limitations of Felodipine and potentially its metabolites:

  • Nanoparticulate systems

  • Solid dispersions

  • Microparticle formulations

  • Hydrotropic solubilization techniques

These approaches aim to enhance dissolution rates, improve absorption, and ultimately increase therapeutic efficacy. The application of hydrotropic solid dispersions (HSD) offers particular advantages, as it eliminates the need for organic solvents and simplifies production processes, potentially enhancing the commercial viability of formulations containing or targeting Dehydro Felodipine .

Analytical Methodologies

The characterization and quantification of Dehydro Felodipine in pharmaceutical and biological samples require sophisticated analytical techniques. UV-visible spectrophotometry at specific wavelengths (e.g., 364 nm) has been employed for quantitative analysis in dissolution studies. More advanced techniques such as FTIR spectroscopy have been used to identify characteristic functional groups and potential molecular interactions .

Additional methodologies likely employed in research settings would include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural characterization and quantification in complex matrices.

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